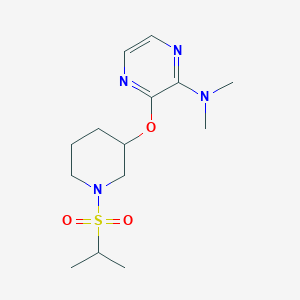
1-Phenyl-1H-pyrazol-3-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1H-pyrazole-3-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group and a sulfonamide group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1H-pyrazole-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antiproliferative activity against cancer cell lines such as HeLa and C6.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of new drugs and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-pyrazole-3-sulfonamide can be synthesized through various methods. One common approach involves the cyclocondensation of acetylenic ketones with hydrazines in ethanol, yielding pyrazole derivatives . Another method includes the reaction of substituted cyanic 1,3-diphenyl-1H-pyrazole-4-carboxylic thioanhydride with substituted anilines .
Industrial Production Methods: Industrial production of 1-Phenyl-1H-pyrazole-3-sulfonamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-1H-pyrazole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylpyrazole derivatives.
Wirkmechanismus
The mechanism of action of 1-Phenyl-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamide antibacterial agents act as competitive inhibitors of the enzyme dihydropteroate synthetase, disrupting folate synthesis in microorganisms . This leads to the inhibition of bacterial growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
- 1-Phenylpyrazole-3-carboxamide
- 1-Phenylpyrazole-3-thiol
- 1-Phenylpyrazole-3-carboxylic acid
Comparison: 1-Phenyl-1H-pyrazole-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct biological activities compared to other pyrazole derivatives. For example, while 1-Phenylpyrazole-3-carboxamide may exhibit different pharmacological properties, the sulfonamide group in 1-Phenyl-1H-pyrazole-3-sulfonamide enhances its potential as an antibacterial and antiproliferative agent .
Eigenschaften
IUPAC Name |
1-phenylpyrazole-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-15(13,14)9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H,(H2,10,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIBNRILAXLIQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl [4-(3-chlorophenyl)piperidin-4-yl]methylcarbamate](/img/structure/B2393356.png)



![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylic acid](/img/structure/B2393362.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2393364.png)
![methyl {3-[(1E)-2-cyano-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-1-yl]-1H-indol-1-yl}acetate](/img/structure/B2393366.png)
![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2393368.png)


![Methyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2393372.png)

![3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2393377.png)

